molecular formula C8H5BrClNO4 B1386334 Methyl 5-bromo-2-chloro-3-nitrobenzoate CAS No. 124371-59-1

Methyl 5-bromo-2-chloro-3-nitrobenzoate

Cat. No. B1386334
M. Wt: 294.48 g/mol
InChI Key: XVVAOPFGJSBHMS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-3-nitrobenzoate is a chemical compound with the molecular formula C8H5BrClNO4 . It is used in various chemical reactions due to its unique structure and properties .


Molecular Structure Analysis

The molecular structure of Methyl 5-bromo-2-chloro-3-nitrobenzoate consists of a benzene ring substituted with a bromo, chloro, nitro group, and a methyl ester . The molecular weight of this compound is 294.487 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 5-bromo-2-chloro-3-nitrobenzoate are not detailed in the searched resources, similar compounds are known to participate in various chemical reactions. For instance, aromatic polynitro compounds can form “charge-transfer” complexes with aromatic hydrocarbons .


Physical And Chemical Properties Analysis

Methyl 5-bromo-2-chloro-3-nitrobenzoate is a solid at 20°C . The exact boiling point, melting point, and density are not specified in the searched resources .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation and serious eye damage. It may also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .

properties

IUPAC Name

methyl 5-bromo-2-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVAOPFGJSBHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-chloro-3-nitrobenzoate

Synthesis routes and methods

Procedure details

20 ml of concentrated sulfuric acid are added dropwise to 51.0 g (0.182 mol) of 5-bromo-2-chloro-3-nitrobenzoic acid and 500 ml of methanol. The mixture is then boiled under reflux for 16 hours and subsequently cooled with an ice bath and the resulting precipitate is isolated by filtration. The mother liquor is concentrated, water is added and the resulting precipitate is isolated by filtration.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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